
2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide, also known as PSAPSA, is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in various fields. PSAPSA has been studied extensively for its therapeutic properties, and its unique chemical structure has made it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide is not fully understood. However, it is believed that 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide inhibits the activity of enzymes involved in the biosynthesis of folic acid, which is necessary for the growth and survival of bacteria. 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide may also inhibit the activity of enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has been shown to have a low toxicity profile in vitro and in vivo. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has been shown to have a high affinity for bacterial enzymes, leading to its antimicrobial effects. It has also been shown to inhibit the production of inflammatory cytokines, leading to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide in lab experiments include its low toxicity profile, high purity, and yield. 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has been shown to be stable under various conditions, making it a reliable candidate for use in experiments. However, the limitations of using 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide include its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide. One potential area of research is the development of 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide analogs with improved solubility and bioavailability. Another potential area of research is the use of 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide in combination with other antimicrobial or anti-inflammatory agents to enhance its efficacy. Further studies are also needed to fully understand the mechanism of action of 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide and its potential applications in various fields, including drug development and disease treatment.
Conclusion:
In conclusion, 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide is a sulfonamide derivative that has gained attention in the scientific community due to its potential therapeutic properties. It has been extensively studied for its antimicrobial and anti-inflammatory effects, and its unique chemical structure has made it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide and its potential applications in various fields.
Synthesemethoden
2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide can be synthesized through a multistep process that involves the reaction of various chemical reagents. The most common method involves the reaction of 4-sulfamoylphenylacetic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ammonia to yield 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide. This method has been optimized to yield high purity and yield of 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). 2-(phenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-(benzenesulfonamido)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S2/c15-23(19,20)12-8-6-11(7-9-12)17-14(18)10-16-24(21,22)13-4-2-1-3-5-13/h1-9,16H,10H2,(H,17,18)(H2,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLRLJLQBXVWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzenesulfonamido)-N-(4-sulfamoylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7694562.png)
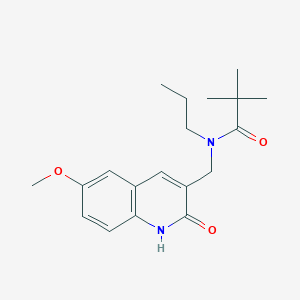
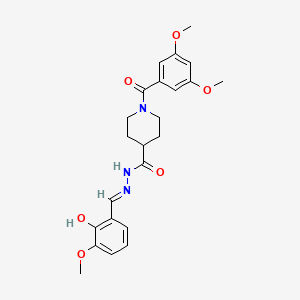
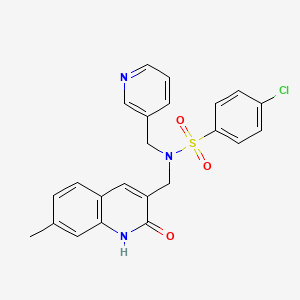
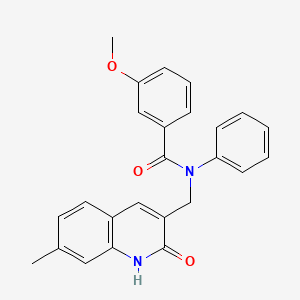

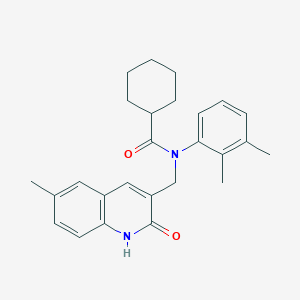

![1-(3-methylbenzoyl)-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7694620.png)
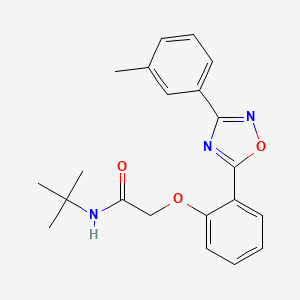

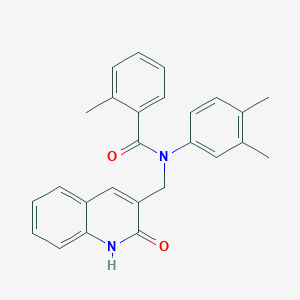

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694664.png)